molecular formula C9H11BrN2OS B2401348 (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone CAS No. 923200-04-8

(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone

Cat. No.: B2401348
CAS No.: 923200-04-8
M. Wt: 275.16
InChI Key: PHLCNAGMDRCRFV-UHFFFAOYSA-N
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Description

(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone is a complex organic compound characterized by the presence of a brominated pyrrole ring and a thiazinane moiety

Scientific Research Applications

(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone has several applications in scientific research:

Safety and Hazards

The safety data sheet for (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone suggests that it should be used with caution. Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

The synthesis of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the bromination of pyrrole, followed by the introduction of the thiazinane group through a series of nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and cost-effectiveness .

Chemical Reactions Analysis

(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The brominated pyrrole ring can interact with enzymes and receptors, modulating their activity. The thiazinane moiety may contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone can be compared with other brominated pyrrole derivatives and thiazinane-containing compounds. Similar compounds include:

Properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLCNAGMDRCRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328396
Record name (4-bromo-1H-pyrrol-2-yl)-thiomorpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

923200-04-8
Record name (4-bromo-1H-pyrrol-2-yl)-thiomorpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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